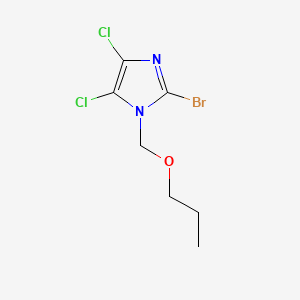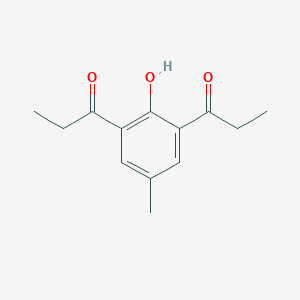
1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is an organic compound with the molecular formula C11H12O3 It is a derivative of phenol and is characterized by the presence of two propan-1-one groups attached to a hydroxy-methyl-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) can be synthesized through the Friedel-Crafts acylation of p-cresol methyl ether with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in a refluxing solvent such as carbon disulfide for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of 1,1’-(2-Keto-5-methyl-1,3-phenylene)di(propan-1-one).
Reduction: Formation of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-ol).
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(2-chloroethanone)
- 1,1’-(Methylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone)
Uniqueness
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is unique due to its specific substitution pattern and the presence of two propan-1-one groups. This structure imparts distinct chemical properties, making it valuable in various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
105290-18-4 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1-(2-hydroxy-5-methyl-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O3/c1-4-11(14)9-6-8(3)7-10(13(9)16)12(15)5-2/h6-7,16H,4-5H2,1-3H3 |
InChI-Schlüssel |
OUNLSIYMHUJIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC(=C1O)C(=O)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)


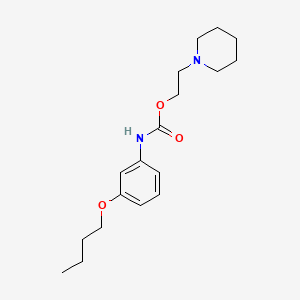
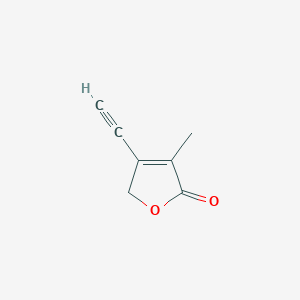
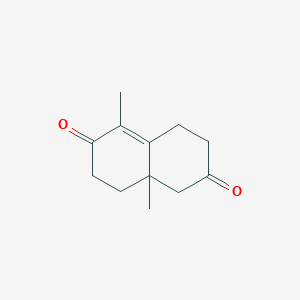
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
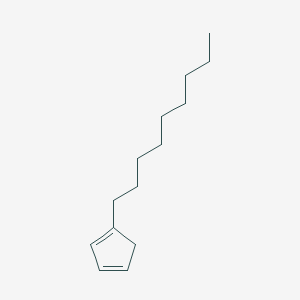
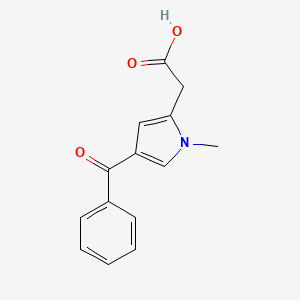
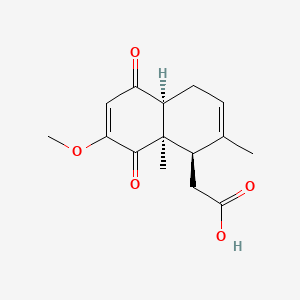
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
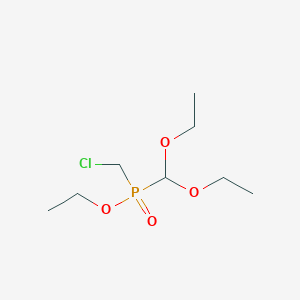
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
